Home > Products > Screening Compounds P83316 > Dapagliflozin Impurity 9
Dapagliflozin Impurity 9 - 1469910-70-0

Dapagliflozin Impurity 9

Catalog Number: EVT-1477613
CAS Number: 1469910-70-0
Molecular Formula: C21H25ClO6
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is an impurity of Dapagliflozin which is a sodium-glucose transporter 2 inhibitor and used to treat type 2 diabetes.

    Compound Description: Dapagliflozin is a sodium-glucose cotransporter type 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. It functions by inhibiting the reabsorption of filtered glucose in the kidney, leading to increased urinary glucose excretion and lowering blood glucose levels [, , , , , , , ]. Numerous studies have explored its benefits in improving glycemic control, reducing cardiovascular risks, and offering renal protection [, , , , , , , , , , , ].

Dapagliflozin alpha isomer

    Compound Description: This compound is the alpha isomer of Dapagliflozin. It is considered an impurity during the synthesis and analysis of Dapagliflozin [].

Dapagliflozin Propanediol Monohydrate

    Compound Description: This is a cocrystal form of Dapagliflozin with propanediol monohydrate. This form is commonly used in commercial formulations of Dapagliflozin [, , , ].

Empagliflozin

    Compound Description: Empagliflozin is another SGLT2 inhibitor, similar in function and therapeutic use to Dapagliflozin [, , , ]. It is often used as an internal standard in analytical methods for Dapagliflozin determination [].

Starting material of Dapagliflozin

    Compound Description: This refers to the primary chemical precursor used in the synthesis of Dapagliflozin []. While the specific starting material is not identified in the provided abstracts, it is typically a commercially available compound that undergoes a series of chemical transformations to yield Dapagliflozin.

Impurities H, J, and K

    Compound Description: These are three unidentified impurities detected during the analysis of Dapagliflozin active pharmaceutical ingredients (APIs) and finished products. They were found to exceed the acceptable impurity limit of 0.1% in some cases [].

Vildagliptin

    Compound Description: Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. It is often co-formulated with Dapagliflozin in fixed-dose combination tablets [, , ].

Sitagliptin

    Compound Description: Sitagliptin, like Vildagliptin, is a DPP-4 inhibitor used in treating type 2 diabetes. It is also often co-formulated with Dapagliflozin [, ].

Metformin Hydrochloride

    Compound Description: Metformin hydrochloride is a biguanide class antidiabetic drug commonly used as a first-line treatment for type 2 diabetes. It is often prescribed in combination with Dapagliflozin and other antidiabetic agents [, ].

Saxagliptin

    Compound Description: Saxagliptin is another DPP-4 inhibitor employed in the management of type 2 diabetes. Like Vildagliptin and Sitagliptin, it is often used alongside Dapagliflozin [, ].

Synthesis Analysis

Methods and Technical Details

The synthesis of Dapagliflozin Impurity 9 typically involves several steps, utilizing D-glucose as a starting material. The process can include the following key reactions:

  1. Protection of Aldehyde Groups: D-glucose undergoes protection of its aldehyde groups using ethyl mercaptan.
  2. Condensation Reactions: Subsequent condensation reactions with various reagents lead to intermediate compounds.
  3. Debenzylation: This step involves removing benzyl groups under specific conditions, often facilitated by catalysts such as palladium on carbon in hydrogen atmosphere .
  4. Purification: The final product is purified through crystallization techniques to achieve high purity levels.

The detailed reaction scheme includes multiple intermediates and purification steps to isolate Dapagliflozin Impurity 9 effectively .

Chemical Reactions Analysis

Reactions and Technical Details

Dapagliflozin Impurity 9 can participate in various chemical reactions typical for organic compounds, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in synthetic applications.
  • Reduction Reactions: Can undergo reduction to modify functional groups, affecting its reactivity.
  • Condensation Reactions: Involved in forming larger molecular structures or derivatives.

These reactions are critical for modifying the impurity into more useful derivatives or for further investigations into its properties .

Mechanism of Action

Process and Data

Dapagliflozin Impurity 9 acts primarily through inhibition of the sodium-glucose cotransporter 2, which plays a crucial role in glucose reabsorption in the kidneys. This inhibition leads to increased glucose excretion via urine, thus lowering blood glucose levels in diabetic patients. The mechanism involves:

  1. Binding to SGLT2: The impurity may have a lesser affinity compared to dapagliflozin but still interacts with the transporter.
  2. Alteration in Glucose Transport: By blocking SGLT2, it prevents glucose from being reabsorbed back into the bloodstream, promoting glycosuria.

Understanding this mechanism is vital for assessing the pharmacological relevance of impurities during drug development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dapagliflozin Impurity 9 exhibits several physical and chemical properties relevant to its application:

These properties are crucial for formulation scientists when developing dosage forms that include dapagliflozin .

Applications

Scientific Uses

Dapagliflozin Impurity 9 serves several important functions in scientific research:

  • Quality Control: Used as a reference standard in analytical methods to ensure the quality and purity of dapagliflozin formulations.
  • Research Tool: Helps in studying the pharmacokinetics and dynamics of dapagliflozin by providing insights into how impurities affect drug action.
  • Formulation Development: Assists in optimizing formulations by understanding how impurities interact with excipients and active ingredients.
Introduction to Dapagliflozin Impurity 9

Definition and Classification of Pharmaceutical Impurities

Pharmaceutical impurities are undesired chemical entities present in active pharmaceutical ingredients (APIs) that arise during synthesis, storage, or formulation. Dapagliflozin Impurity 9 is classified as a process-related impurity originating from the synthetic pathway of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Structurally, it is identified as (2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol or the furanose isomer of dapagliflozin. Its formation occurs during the stereoselective synthesis of dapagliflozin due to incomplete anomeric control during glycosidation reactions [5] [9].

Table 1: Chemical Identity of Dapagliflozin Impurity 9

PropertySpecification
CAS Registry Number1469910-70-0
IUPAC Name(2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol
SynonymsDapagliflozin Furanose Isomer
Molecular FormulaC₂₁H₂₇ClO₇
Molecular Weight426.89 g/mol
CategoryProcess-Related Impurity

Role of Impurity Profiling in Drug Development

Impurity profiling ensures drug safety by identifying and quantifying structurally similar byproducts that may compromise efficacy or introduce toxicity. For dapagliflozin, regulatory guidelines mandate controlling Impurity 9 at ≤0.15% in the final API. Analytical methods must resolve it from dapagliflozin and other structurally analogous impurities like Dapagliflozin Ortho Isomer (CAS 2040305-05-1) and Dapagliflozin USP Related Compound A (CAS 1807632-95-6). This requires chromatographic selectivity capable of separating stereoisomers with minimal resolution factor (Rs >2.0). The ICH Q3A(R2) threshold dictates rigorous monitoring during scale-up, as synthetic modifications can amplify Impurity 9 formation [5] [10] [9].

Regulatory Significance of Dapagliflozin Impurity 9

Recent patent litigations highlight Impurity 9’s regulatory impact. In Generics(UK) v AstraZeneca (EWHC, April 2025), the absence of impurity characterization data contributed to the invalidation of dapagliflozin patents. The court emphasized that plausible therapeutic utility requires comprehensive impurity profiles supported by experimental data. Consequently, SPCs (Supplementary Protection Certificates) set to expire in May 2028 were deemed unenforceable. This ruling underscores the necessity of robust analytical documentation for impurities to satisfy regulatory bodies like the FDA and EMA. Impurity 9’s control is now integral to regulatory filings for dapagliflozin generics .

Properties

CAS Number

1469910-70-0

Product Name

Dapagliflozin Impurity 9

IUPAC Name

(2S,3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20+,21-/m1/s1

InChI Key

RRYZEJFQBYDTNH-SSSFQFABSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl

Synonyms

(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol; Dapagliflozin 1,4- Anhydro form; Dapagliflozin furanose isomer

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.